molecular formula C13H17NO B11830998 [(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

Cat. No.: B11830998
M. Wt: 203.28 g/mol
InChI Key: CYGCIZYXQYZYGA-STQMWFEESA-N
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Description

[(1S,6S)-1-phenyl-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted azabicycloheptane with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which [(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-azabicyclo[4.1.0]heptane:

    1-phenyl-3-azabicyclo[4.1.0]heptan-6-ol: Another related compound that differs by the presence of a hydroxyl group.

Uniqueness

[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

InChI

InChI=1S/C13H17NO/c15-10-12-6-7-14-9-13(12,8-12)11-4-2-1-3-5-11/h1-5,14-15H,6-10H2/t12-,13-/m0/s1

InChI Key

CYGCIZYXQYZYGA-STQMWFEESA-N

Isomeric SMILES

C1CNC[C@]2([C@@]1(C2)CO)C3=CC=CC=C3

Canonical SMILES

C1CNCC2(C1(C2)CO)C3=CC=CC=C3

Origin of Product

United States

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